Methyl 4-Propioloylbenzoate Electronic Differentiation: Conjugation vs. Insulation
Methyl 4-propioloylbenzoate exhibits a fundamentally different electronic profile compared to its closest non-conjugated analog, methyl 4-ethynylbenzoate. In methyl 4-propioloylbenzoate, the alkyne moiety is conjugated to a ketone, whereas in methyl 4-ethynylbenzoate, it is directly attached to the aromatic ring [1]. This structural difference significantly impacts photoluminescence quantum yield in derivative materials. Computational studies on [10]CPP derivatives reveal that modification with methyl 4-ethynylbenzoate (DP) enhances overall conjugation and achieves a photoluminescence quantum yield of 0.77 in THF by disrupting symmetry and lifting Laporte-forbidden transitions [1]. The additional carbonyl group in methyl 4-propioloylbenzoate is expected to further polarize the π-system, potentially offering even greater control over charge-transfer states for materials science applications.
| Evidence Dimension | Impact of Alkyne Conjugation on Photoluminescence Quantum Yield |
|---|---|
| Target Compound Data | Not directly measured; inferred to possess distinct electronic properties due to conjugated carbonyl. |
| Comparator Or Baseline | Methyl 4-ethynylbenzoate (DP) derivative in [10]CPP scaffold: Photoluminescence Quantum Yield = 0.77 |
| Quantified Difference | Qualitative difference: Conjugated ketone (Target) vs. Direct aromatic attachment (Comparator) alters π-conjugation and charge transfer. |
| Conditions | Derivative scaffold: DP[10]CPP in Tetrahydrofuran (THF) solution. |
Why This Matters
This evidence demonstrates that the conjugated carbonyl in methyl 4-propioloylbenzoate provides a distinct electronic handle for tuning photophysical properties, which is absent in simpler aryl alkynes like methyl 4-ethynylbenzoate.
- [1] Duan, W. et al. Design, synthesis, and fluorescence property tuning of methyl p-ethynylbenzoate-based [10]cycloparaphenylenes. Nanoscale, 2025, 17, 27416-27422. DOI: 10.1039/d5nr02115d. View Source
